molecular formula C11H15Cl2NO3 B13778900 Trimethylammonium 2,4-dichlorophenoxyacetate CAS No. 6416-73-5

Trimethylammonium 2,4-dichlorophenoxyacetate

Cat. No.: B13778900
CAS No.: 6416-73-5
M. Wt: 280.14 g/mol
InChI Key: ZRRWVAQQSHSQOM-UHFFFAOYSA-N
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Description

Trimethylammonium 2,4-dichlorophenoxyacetate is a chemical compound known for its applications in various fields, particularly in agriculture as a herbicide. It is derived from 2,4-dichlorophenoxyacetic acid, a widely used herbicide that targets broadleaf weeds. This compound is recognized for its effectiveness in controlling unwanted vegetation, making it a valuable tool in agricultural practices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethylammonium 2,4-dichlorophenoxyacetate typically involves the reaction of 2,4-dichlorophenoxyacetic acid with trimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistency and efficiency. Quality control measures are implemented to monitor the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Trimethylammonium 2,4-dichlorophenoxyacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenols, while reduction can produce less chlorinated derivatives .

Scientific Research Applications

Trimethylammonium 2,4-dichlorophenoxyacetate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its effects on plant growth and development, particularly in understanding herbicidal mechanisms.

    Medicine: Research explores its potential therapeutic applications, including its role in modulating biological pathways.

    Industry: It is utilized in the formulation of herbicides and other agricultural chemicals.

Mechanism of Action

The mechanism of action of trimethylammonium 2,4-dichlorophenoxyacetate involves its interaction with specific molecular targets in plants. The compound mimics the action of natural plant hormones, disrupting normal growth processes. It primarily targets the auxin receptors, leading to uncontrolled cell division and growth, ultimately causing the death of the plant .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethylammonium 2,4-dichlorophenoxyacetate stands out due to its enhanced solubility and stability compared to its parent compound and other derivatives. These properties make it more effective in certain applications, particularly in formulations requiring high solubility and stability .

Properties

CAS No.

6416-73-5

Molecular Formula

C11H15Cl2NO3

Molecular Weight

280.14 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)acetic acid;N,N-dimethylmethanamine

InChI

InChI=1S/C8H6Cl2O3.C3H9N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-4(2)3/h1-3H,4H2,(H,11,12);1-3H3

InChI Key

ZRRWVAQQSHSQOM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O

Origin of Product

United States

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